molecular formula C13H16N2O B13212822 3-(tert-Butoxy)isoquinolin-1-amine

3-(tert-Butoxy)isoquinolin-1-amine

Cat. No.: B13212822
M. Wt: 216.28 g/mol
InChI Key: ZENTWMCMBGDBMF-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)isoquinolin-1-amine ( 2060039-24-7) is a high-purity isoquinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C13H16N2O and a molecular weight of 216.28, this compound serves as a versatile precursor for the synthesis of more complex molecules . This compound is structurally related to a novel class of inhibitors targeting Receptor-Interacting Kinase 1 (RIPK1), a key regulator of necroptosis—a form of programmed cell death . Research indicates that the 7-phenylquinoline (7PQ) pharmacophore, which shares a core isoquinoline structure, functions as a potent inhibitor of necroptosis by preventing RIPK1 autophosphorylation, thereby establishing it as a type I kinase inhibitor that binds competitively at the kinase's hinge region . This mechanism is distinct from allosteric inhibitors like Necrostatin-1, offering an alternative approach for investigating necroptotic pathways . Given the association of dysregulated necroptosis with cancer, inflammatory disorders, and neurodegenerative diseases, 3-(tert-Butoxy)isoquinolin-1-amine provides researchers with a critical scaffold for developing potential therapeutic agents . Furthermore, the isoquinoline core is a privileged structure in drug discovery, also appearing in research for other therapeutic areas, such as the development of CXCR4 antagonists for HIV treatment . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]isoquinolin-1-amine

InChI

InChI=1S/C13H16N2O/c1-13(2,3)16-11-8-9-6-4-5-7-10(9)12(14)15-11/h4-8H,1-3H3,(H2,14,15)

InChI Key

ZENTWMCMBGDBMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the transition metal-free cascade reactions of alkynols with imines using potassium tert-butoxide as a catalyst. This method allows for the formation of isoquinolin-1(2H)-one derivatives in good yields . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production methods for 3-(tert-Butoxy)isoquinolin-1-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)isoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include isoquinolin-1(2H)-one derivatives, various amine derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

3-(tert-Butoxy)isoquinolin-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and physicochemical differences between 3-(tert-Butoxy)isoquinolin-1-amine and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Substituent Properties
3-(tert-Butoxy)isoquinolin-1-amine tert-Butoxy (-O-C(CH₃)₃) C₁₃H₁₆N₂O 216.28 g/mol Bulky, electron-donating, hydrophobic
FX-9 (3-(p-Tolyl)isoquinolin-1-amine) p-Tolyl (-C₆H₄-CH₃) C₁₆H₁₄N₂ 234.30 g/mol Moderately lipophilic, planar, electron-donating
3-(o-Tolyl)isoquinolin-1-amine o-Tolyl (-C₆H₄-CH₃) C₁₆H₁₄N₂ 234.30 g/mol Steric hindrance due to ortho substitution
3-(Trifluoromethoxy)isoquinolin-1-amine Trifluoromethoxy (-O-CF₃) C₁₀H₇F₃N₂O 228.17 g/mol Electron-withdrawing, polar, metabolically stable
Key Observations:
  • Electronic Effects : The electron-donating tert-butoxy and p-tolyl groups contrast with the electron-withdrawing trifluoromethoxy group, altering charge distribution and binding affinity.
  • Lipophilicity : The tert-butoxy group increases hydrophobicity compared to trifluoromethoxy, which may reduce aqueous solubility but enhance membrane permeability.
Anticancer Activity
  • FX-9 (p-Tolyl analog) : Demonstrates antiproliferative effects in lymphoblastic leukemia cells via apoptosis induction, with IC₅₀ values in the low micromolar range . Its planar p-tolyl group likely facilitates intercalation or enzyme inhibition.
  • 3-(Trifluoromethoxy)isoquinolin-1-amine: The electron-withdrawing trifluoromethoxy group may enhance interactions with electron-deficient enzyme active sites, though specific activity data are lacking .
  • 3-(tert-Butoxy)isoquinolin-1-amine: The bulky tert-butoxy group could reduce binding to certain targets (e.g., DNA or topoisomerases) but improve metabolic stability, extending half-life in vivo.
Antimicrobial Activity
  • FX-9: Reported to exhibit antifungal and antimalarial activity, attributed to its isoquinoline core .
  • 3-(o-Tolyl)isoquinolin-1-amine: Ortho-substituted analogs often show reduced activity due to steric interference with target binding .

Physicochemical and Pharmacokinetic Properties

Property 3-(tert-Butoxy)isoquinolin-1-amine FX-9 3-(Trifluoromethoxy)isoquinolin-1-amine
Solubility (aq.) Low (hydrophobic substituent) Moderate Moderate (polar O-CF₃ group)
Metabolic Stability High (steric protection) Moderate High (C-F bond stability)
Plasma Protein Binding Likely high Data unavailable Data unavailable

Biological Activity

3-(tert-Butoxy)isoquinolin-1-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of tert-butoxy groups within isoquinoline structures can enhance solubility and bioavailability, making them promising candidates for drug development.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of 3-(tert-Butoxy)isoquinolin-1-amine against various cancer cell lines. For instance, structural optimization efforts have led to the identification of isoquinoline derivatives that exhibit potent inhibitory activities against prostate cancer cell lines with significant selectivity indices.

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

CompoundLASCPC-01 IC50 (μM)PC-3 IC50 (μM)Selectivity Index (SI)
3-(tert-Butoxy)isoquinolin-1-amineTBDTBDTBD
Lycobetaine0.34 ± 0.163.85 ± 0.2111.3
Sanguinarine0.96 ± 0.641.92 ± 0.552.0

Note: TBD indicates values that need to be determined through further research.

In a study focusing on the mechanism of action, it was found that compounds similar to 3-(tert-Butoxy)isoquinolin-1-amine could induce G1 cell cycle arrest and apoptosis in cancer cells, suggesting a potential pathway for anticancer activity .

Caspase Inhibition

Another area of interest is the inhibition of caspases, which are crucial in the apoptotic process. Research has shown that isoquinoline derivatives can act as potent inhibitors of caspase-3, a key enzyme involved in apoptosis . The modification of these compounds has yielded analogues with low nanomolar potency against caspase-3, indicating their potential as therapeutic agents in diseases characterized by abnormal apoptosis.

The biological activity of 3-(tert-Butoxy)isoquinolin-1-amine is believed to be mediated through multiple mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to halt the progression of cancer cells through the G1 phase.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Caspase Inhibition : Inhibiting caspases can protect healthy cells from apoptosis while promoting survival in targeted cancer cells.

Study on Prostate Cancer Cells

A notable study investigated the effects of various isoquinoline derivatives on prostate cancer cell lines. The findings indicated that certain derivatives exhibited remarkable selectivity and potency against specific cancer types, with some compounds showing an SI greater than 190-fold over non-cancerous cell lines . This selectivity is crucial for minimizing side effects during treatment.

Neuroprotective Effects

In addition to anticancer properties, some isoquinoline derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The modulation of oxidative stress pathways is one proposed mechanism by which these compounds may exert protective effects on neuronal cells .

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